Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate
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Overview
Description
Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate is a chemical compound that belongs to the class of organic compounds known as amino esters. This compound is characterized by the presence of an ester functional group and an amino group attached to the same carbon atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate typically involves the reaction of di(propan-2-yl)amine with ethyl 3-oxopropanoate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the synthesis process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high yield. The industrial production process may also include purification steps to remove any impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of amino ester derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
Ethyl S-2-diisopropylaminoethyl methylphosphonothiolate: Another compound with a similar structure and functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
52053-72-2 |
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Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate |
InChI |
InChI=1S/C11H21NO3/c1-6-15-11(14)7-10(13)12(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
GSHODLHJGNOQOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
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